molecular formula C7H12ClN5O2 B12806728 2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine CAS No. 5217-83-4

2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine

Cat. No.: B12806728
CAS No.: 5217-83-4
M. Wt: 233.65 g/mol
InChI Key: NQHMHMFLZWVSDH-UHFFFAOYSA-N
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Description

2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine typically involves the following steps:

    Starting Materials: The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the primary starting material.

    Substitution Reaction: The first step involves the substitution of one chlorine atom with a methoxy(methyl)amine group. This is achieved by reacting cyanuric chloride with methoxy(methyl)amine in the presence of a base such as triethylamine.

    Further Substitution: The second and third chlorine atoms are subsequently replaced by additional methoxy(methyl)amine groups under similar conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Using large quantities of cyanuric chloride and methoxy(methyl)amine.

    Controlled Reaction Conditions: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form corresponding amines and triazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Various substituted triazines depending on the nucleophile used.

    Hydrolysis Products: Corresponding amines and triazine derivatives.

Scientific Research Applications

2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine has several scientific research applications:

    Agriculture: Used as a precursor for herbicides and pesticides due to its ability to inhibit photosynthesis in plants.

    Pharmaceuticals: Investigated for its potential as an antitumor and antimicrobial agent.

    Materials Science: Utilized in the synthesis of advanced materials, including polymers and resins, due to its stability and reactivity.

    Biological Research: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine involves:

    Molecular Targets: The compound targets specific enzymes and proteins, disrupting their normal function.

    Pathways Involved: In agricultural applications, it inhibits the photosynthetic electron transport chain in plants. In pharmaceuticals, it may interfere with DNA replication and protein synthesis in microbial cells.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.

    2,4-Diamino-6-chloro-1,3,5-triazine: Known for its herbicidal properties.

    2,4,6-Triamino-1,3,5-triazine:

Uniqueness

2-Chloro-4,6-bis(methoxy(methyl)amino)-1,3,5-triazine is unique due to its dual functional groups (methoxy and methylamino), which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions.

Properties

CAS No.

5217-83-4

Molecular Formula

C7H12ClN5O2

Molecular Weight

233.65 g/mol

IUPAC Name

6-chloro-2-N,4-N-dimethoxy-2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C7H12ClN5O2/c1-12(14-3)6-9-5(8)10-7(11-6)13(2)15-4/h1-4H3

InChI Key

NQHMHMFLZWVSDH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC(=NC(=N1)Cl)N(C)OC)OC

Origin of Product

United States

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